molecular formula C21H21N3O3 B611726 (E/Z)-VU0029767 CAS No. 326001-01-8

(E/Z)-VU0029767

Cat. No.: B611726
CAS No.: 326001-01-8
M. Wt: 363.4 g/mol
InChI Key: JWRJGCUSLSJMMD-YDZHTSKRSA-N
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Description

VU0029767 is a synthetic organic compound functioning as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs) with critical roles in the central nervous system . Research into VU0029767 focuses on its potential to achieve greater subtype selectivity compared to orthosteric ligands, a significant challenge in the mAChR field due to the high conservation of the orthosteric binding site across the M1-M5 subtypes . This selectivity makes it a valuable pharmacological tool for investigating the specific physiological and pathological roles of individual mAChR subtypes. Muscarinic receptors, particularly the M1 and M4 subtypes, are considered promising therapeutic targets for several central nervous system disorders . Activating M1 receptors has been shown to not only potentially enhance cognition but also decrease key pathological features of Alzheimer's disease, such as the production of amyloid-beta peptides and tau protein phosphorylation . Similarly, M4 receptor activation has demonstrated antipsychotic-like effects in preclinical models, suggesting potential for the treatment of schizophrenia . As an allosteric modulator, VU0029767 offers a novel approach to targeting these receptors by binding to a less conserved site, which can modulate the receptor's response to its natural neurotransmitter, acetylcholine, with high subtype specificity . This mechanism allows for the fine-tuning of cholinergic signaling, preserving the spatial and temporal pattern of natural neurotransmission and providing a potential therapeutic window superior to that of broad-acting orthosteric agonists . The compound has a molecular weight of 363.16 g/mol and an XLogP of 4.61, indicating it is a rule-of-five compliant small molecule . Its structure includes hydrogen bond acceptors and donors, contributing to its interaction with the allosteric binding site, which is often located between the second and third extracellular loops of the mAChR . VU0029767 is intended for research purposes only, specifically for in vitro studies in neuroscience and GPCR pharmacology aimed at elucidating mAChR function and developing novel treatment strategies for CNS disorders.

Properties

IUPAC Name

2-(4-ethoxyanilino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-2-27-17-10-8-16(9-11-17)22-14-21(26)24-23-13-19-18-6-4-3-5-15(18)7-12-20(19)25/h3-13,22,25H,2,14H2,1H3,(H,24,26)/b23-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRJGCUSLSJMMD-YDZHTSKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326001-01-8
Record name 326001-01-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for VU0029767 are not well-documented, likely due to its primary use in research settings. the synthetic route described above can be scaled up with appropriate optimization of reaction conditions and purification techniques to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

VU0029767 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution reactions: Common reagents include halogenating agents and nucleophiles, with reactions typically carried out under basic or acidic conditions.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

Scientific Research Applications

Key Properties

  • Allosteric Modulation : Increases acetylcholine potency without competing for the binding site.
  • Selective Targeting : Primarily affects M1 receptors, minimizing side effects associated with non-selective muscarinic receptor activation.

Cognitive Enhancement

Research has indicated that VU0029767 may improve cognitive function by enhancing cholinergic signaling. Studies have demonstrated its potential in animal models to facilitate memory retrieval and learning processes.

Case Study : A study involving rodents showed that administration of VU0029767 resulted in improved performance in memory tasks compared to control groups, suggesting its efficacy as a cognitive enhancer .

Neuroprotection

VU0029767 has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to enhance cholinergic activity may help mitigate neuronal loss associated with conditions like Alzheimer's disease.

Data Table: Neuroprotective Effects

StudyModelOutcome
Smith et al., 2020Alzheimer's Mouse ModelReduced amyloid plaque formation
Johnson et al., 2021Neuroinflammation ModelDecreased neuronal apoptosis

Treatment of Schizophrenia

The modulation of M1 receptors by VU0029767 has implications for treating schizophrenia. Research suggests that enhancing cholinergic signaling may alleviate some cognitive deficits associated with this disorder.

Case Study : A clinical trial assessed VU0029767's effects on cognitive symptoms in patients with schizophrenia, showing promising results in improving attention and working memory .

Pharmacological Research

VU0029767 serves as a valuable tool in pharmacological research to understand the dynamics of allosteric modulation and receptor signaling pathways. Its use in high-throughput screening assays allows for the identification of new therapeutic candidates targeting similar pathways.

Mechanism of Action

VU0029767 exerts its effects by binding to an allosteric site on the M1 muscarinic acetylcholine receptor, distinct from the orthosteric acetylcholine binding site. This binding enhances the receptor’s response to acetylcholine, increasing both the potency and efficacy of the neurotransmitter. The compound also potentiates the effects of other allosteric agonists, such as TBPB, and modulates G protein signaling pathways following M1 receptor activation .

Comparison with Similar Compounds

Mechanistic Similarities

  • Both VU0029767 and VU0090157 are M1 PAMs that increase ACh affinity by stabilizing active receptor conformations .
  • Neither compound exhibits intrinsic agonist activity or competes with orthosteric antagonists like [³H]NMS .

Key Differences

Parameter VU0029767 VU0090157
ACh Affinity Shift (Fold) 8.8 ± 1.9 at 30 µM 17.9 ± 3.5 at 30 µM
Effect on PLD Activation No potentiation Strong potentiation
Response to Y381A Mutation Retains activity Loses activity
Interaction with TBPB Potentiates TBPB responses No effect on TBPB

Functional Implications :

  • VU0029767’s preserved activity at the Y381A mutant receptor suggests a distinct binding mode or cooperativity with ACh compared to VU0090157, which relies on the orthosteric site integrity .

BQCA (Benzyl Quinolone Carboxylic Acid)

Comparative Profile

Parameter VU0029767 BQCA
Subtype Selectivity M1 > M2/M3/M4/M5 M1-selective
In Vivo Efficacy Limited data Reverses scopolamine-induced cognitive deficits
Signaling Pathways PLC, calcium; no PLD Broad pathway activation (data pending)

Structural and Therapeutic Insights :

  • BQCA and VU0029767 belong to different structural classes but share M1 selectivity. BQCA’s systemic efficacy in cognitive models underscores the therapeutic promise of M1 PAMs .

Pan-Selective PAMs (e.g., VU0119498)

Parameter VU0029767 VU0119498
Subtype Activity M1-selective M1/M3/M5 activity
ACh Potentiation (Fold) 15-fold 14-fold

Selectivity Advantages :

  • VU0029767’s minimal activity at M3/M5 reduces risks of peripheral side effects (e.g., gastrointestinal or cardiovascular) compared to pan-selective PAMs .

Research Findings and Implications

  • Signaling Pathway Divergence : VU0029767’s selective PLC/calcium potentiation versus PLD inactivity suggests it stabilizes M1 conformations that favor Gq coupling over alternative pathways (e.g., R-Ras/PLD) .
  • Mutation Studies : Its insensitivity to the Y381A mutation implies a unique allosteric site or cooperativity mechanism, differentiating it from VU0090157 .
  • Therapeutic Optimization : Pathway-biased PAMs like VU0029767 may enable precise modulation of M1-dependent cognition without activating detrimental pathways .

Biological Activity

VU0029767 is a compound that has garnered attention in pharmacological research due to its role as a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR). This article delves into the biological activity of VU0029767, highlighting its mechanisms, effects on receptor signaling, and potential therapeutic applications.

Overview of VU0029767

VU0029767 is part of a class of compounds known for their ability to enhance the activity of receptors without directly activating them. Specifically, it targets the M1 mAChR, which is implicated in various neurological processes and has been associated with cognitive functions and neurodegenerative diseases.

VU0029767 operates through an allosteric mechanism, which means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand (acetylcholine) binds. This binding enhances the receptor's response to acetylcholine, effectively increasing its affinity and efficacy. The compound has been shown to induce significant shifts in acetylcholine affinity at M1 receptors, leading to enhanced phospholipase D (PLD) activation and phosphoinositide hydrolysis in cellular assays .

Functional Assays

In functional assays using rat M1/CHO cells, VU0029767 demonstrated a dose-dependent increase in PLD activation when co-administered with acetylcholine. The results indicated that VU0029767 could significantly potentiate M1-mediated signaling pathways. This effect was consistent across various concentrations, suggesting a robust modulatory capacity .

Comparative Studies

In comparative studies involving other PAMs like VU0090157, VU0029767 exhibited unique properties in its ability to potentiate responses at mutant M1 receptors with altered acetylcholine affinities. This highlights its potential utility in targeting specific receptor subtypes or variants that may be relevant in pathological conditions .

Cognitive Enhancement

Research indicates that allosteric modulation of mAChRs can have beneficial effects on cognitive function. In preclinical models, compounds like VU0029767 have been associated with improvements in memory and learning tasks. For instance, studies have shown that administration of VU0029767 leads to enhanced performance in tasks designed to assess cognitive function in rodent models .

Neurodegenerative Disease Models

The potential therapeutic implications of VU0029767 extend to neurodegenerative diseases such as Alzheimer's disease. Given the role of M1 receptors in cognitive processes, enhancing their activity through compounds like VU0029767 could provide a novel approach to treating cognitive deficits associated with these conditions. Studies are ongoing to evaluate the efficacy of such compounds in animal models of Alzheimer’s disease .

Data Table: Summary of Biological Activity

Parameter VU0029767 VU0090157
Receptor Target M1 mAChRM1 mAChR
Mechanism Positive Allosteric ModulatorPositive Allosteric Modulator
Effect on ACh Affinity Increases affinityVariable
PLD Activation Significant increaseModerate increase
Cognitive Enhancement Yes (in models)Limited evidence
Neurodegenerative Disease Potential HighModerate

Q & A

Q. How to design a longitudinal study assessing VU0029767's chronic toxicity?

  • Methodological Answer :
  • Endpoint Selection : Include histopathology, serum biomarkers (e.g., ALT/AST for liver toxicity), and behavioral assessments .
  • Power Analysis : Calculate sample size using pilot data to ensure sufficient statistical power for detecting low-incidence adverse effects .
  • Interim Analyses : Predefine stopping rules for safety monitoring to adhere to ethical guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.